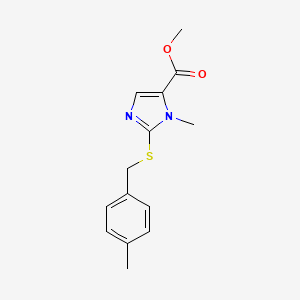
Methyl 1-methyl-2-((4-methylbenzyl)sulfanyl)-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-2-((4-methylbenzyl)sulfanyl)-1H-imidazole-5-carboxylate is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of the compound “methyl 1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazole-5-carboxylate” are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals and agrochemicals , but the specific pathways affected by this compound need further investigation.
Pharmacokinetics
Actividad Biológica
Methyl 1-methyl-2-((4-methylbenzyl)sulfanyl)-1H-imidazole-5-carboxylate (CAS No. 338420-88-5) is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.
- Molecular Formula : C14H16N2O2S
- Molecular Weight : 276.35 g/mol
- Density : 1.19 g/cm³
- Boiling Point : 445.2 ± 47.0 °C
- LogP : 3.29
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : Through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
- Introduction of the Sulfanyl Group : Via nucleophilic substitution reactions involving a suitable thiol.
- Attachment of Aromatic Groups : Utilizing Friedel-Crafts reactions for introducing phenyl rings.
Antimicrobial Properties
Research indicates that compounds with imidazole structures often exhibit antimicrobial activity. This compound has been studied for its potential to inhibit various bacterial strains, although specific data on its efficacy is limited.
Anticancer Activity
Preliminary studies suggest that imidazole derivatives can possess anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against cancer cell lines, such as:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | < 20 |
| Compound B | U251 (human glioblastoma) | < 10 |
The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly enhances the anticancer activity of imidazole derivatives .
The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The sulfanyl group and imidazole ring play crucial roles in binding and modulating enzyme activity.
Study on Anticancer Effects
In a study investigating various imidazole derivatives, this compound was tested against several cancer cell lines. The results indicated that compounds with similar structures showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Antimicrobial Efficacy Evaluation
Another study focused on evaluating the antimicrobial properties of various imidazole derivatives, including this compound. The compound was assessed against Gram-positive and Gram-negative bacteria, showing moderate inhibition against certain strains.
Propiedades
IUPAC Name |
methyl 3-methyl-2-[(4-methylphenyl)methylsulfanyl]imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-6-11(7-5-10)9-19-14-15-8-12(16(14)2)13(17)18-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNSAXDPVABXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













